molecular formula C5H6N2O2 B566790 3-Methoxy-1H-pyrazole-4-carbaldehyde CAS No. 1215632-94-2

3-Methoxy-1H-pyrazole-4-carbaldehyde

Cat. No. B566790
M. Wt: 126.115
InChI Key: OSCWQGXDMIFQHT-UHFFFAOYSA-N
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Description

“3-Methoxy-1H-pyrazole-4-carbaldehyde” is a chemical compound with the molecular formula C5H6N2O . It has an average mass of 110.114 Da and a monoisotopic mass of 110.048012 Da .


Synthesis Analysis

The synthesis of “3-Methoxy-1H-pyrazole-4-carbaldehyde” and its derivatives has been reported in several studies . For instance, one study describes the synthesis of this compound via the Vilsmeier-Haack reaction . Another study reports the synthesis of biologically active triazole and pyrazole compounds containing 2, 4-disubstituted thiazole analogues from p-hydroxy benzaldehyde and phenyl hydrazine .


Molecular Structure Analysis

The molecular structure of “3-Methoxy-1H-pyrazole-4-carbaldehyde” has been thoroughly elucidated through NMR, FT-IR spectroscopy, and HRMS spectrometry .


Chemical Reactions Analysis

The chemical reactions involving “3-Methoxy-1H-pyrazole-4-carbaldehyde” have been studied. For example, it has been shown that variously substituted pyrazole derivatives can be transformed into condensed pyrazolo [3,4- b ]pyridines, pyrazolo [1,5- a ]-, and pyrazolo [3,4- d ]pyrimidines through the Vilsmeier-Haack reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Methoxy-1H-pyrazole-4-carbaldehyde” include a density of 1.238±0.06 g/cm3 (Predicted), a melting point of 107-108.5°C, a boiling point of 295.9±20.0 °C (Predicted), a flash point of 137.2°C, and a refractive index of 1.598 .

Scientific Research Applications

  • Organic Synthesis

    • Pyrazole derivatives are often synthesized via the Vilsmeier-Haack reaction . The structure of these compounds is thoroughly elucidated through NMR, FT-IR spectroscopy, and HRMS spectrometry .
    • The Vilsmeier-Haack reaction is a useful tool for the formylation of aromatic and heterocyclic compounds, such as pyrroles, imidazoles, pyrazoles, etc .
    • The products of the Vilsmeier-Haack formylation reaction could be versatile scaffolds in the synthesis of materials for solar cells , organic light-emitting diodes , and natural products .
  • Antimicrobial and Antioxidant Activity

    • Triazole and pyrazole compounds containing 2, 4-disubstituted thiazole analogues were synthesized from p-hydroxy benzaldehyde and phenyl hydrazine .
    • These compounds were evaluated for their in vitro anti-microbial activity . Among all the tested compounds, the compound 12e, 12f, and 12k possess the highest growth inhibitory activity at MIC values of 4.8, 5.1, and 4.0 μg/ml respectively .
    • The antioxidant properties of these compounds demonstrated and revealed remarkable activity compared to the standard antioxidant by using the DPPH free radical-scavenging assay .
  • Pharmacological Activities

    • Pyrazole derivatives have shown a widespread biological and pharmacological activity such as antitumor, analgesic, anti-inflammatory, antimicrobial, antitubercular, antileishmanial activity, ACE inhibitors, antidiabetic, antiparkinsonian, and neuroprotective properties .
    • A number of commonly used drugs incorporating the pyrazole ring are anti-inflammatory, analgesic, vasodilator, and antidepressant agents . In addition, they can be utilized for cancer treatment, to combat obesity, and to provide cytoprotection .
  • Phosphodiesterase 10A Inhibitors

    • Aryl/heteroaryl-quinolino-pyrazoles have been discovered as emerging PDE10A inhibitors .
    • These compounds were synthesized through various 3-methyl-5-(o-tolylamino)-1H-pyrazole-4-carboxylic acid intermediates .
  • Synthesis of Polycyclic Heterocycles

    • Pyrazole derivatives can be used in the synthesis of polycyclic heterocycles .
    • This is achieved using ketones as condensation partners .
  • Material Science

    • The products of the Vilsmeier-Haack formylation reaction could be versatile scaffolds in the synthesis of materials for solar cells , organic light-emitting diodes , and natural products .
  • Synthesis of 2-Chloroethoxy Compounds

    • The synthesis of 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde via the Vilsmeier-Haack reaction has been described .
    • The structure of this previously unreported compound is thoroughly elucidated through NMR, FT-IR spectroscopy, and HRMS spectrometry .
    • Compounds containing a 2-chloroethoxy chain are of particular interest, as they can be readily modified through a nucleophilic substitution reaction with various amines to furnish aminoalkoxy-functionalized potential anti-cancer, neuroprotective, or biological imaging agents .
  • Phosphodiesterase 10A Inhibitors

    • As emerging PDE10A inhibitors, some important aryl/heteroaryl-quinolino-pyrazoles were discovered through various 3-methyl-5-(o-tolylamino)-1H-pyrazole-4-carboxylic acid intermediates .
  • Synthesis of Polycyclic Heterocycles

    • Pyrazole derivatives can be used in the synthesis of polycyclic heterocycles .
    • This is achieved using ketones as condensation partners .

Safety And Hazards

When handling “3-Methoxy-1H-pyrazole-4-carbaldehyde”, it is recommended to avoid skin contact and inhalation, and to wear protective gloves and glasses . It is also noted that this compound may be toxic to the aquatic environment .

Future Directions

The future directions for “3-Methoxy-1H-pyrazole-4-carbaldehyde” and its derivatives could involve further exploration of their potential as antimicrobial agents . Additionally, these compounds could be investigated for their potential as inhibitors for the novel SARS Cov-2 virus .

properties

IUPAC Name

5-methoxy-1H-pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-9-5-4(3-8)2-6-7-5/h2-3H,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSCWQGXDMIFQHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=NN1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-1H-pyrazole-4-carbaldehyde

Citations

For This Compound
8
Citations
D Paliovkinas, ŽS Žielienė, E Servienė - The COINS 2023: international …, 2023 - vb.gamtc.lt
Aim The aim of the current study was to evaluate and compare gene expression and m6A modification level in glioma patient samples at the gene level. Methods Following the …
Number of citations: 2 vb.gamtc.lt
A Valys, ŽS Žielienė, S Serva, E Servienė - The COINS 2023 …, 2023 - vb.gamtc.lt
Aim The aim of the current study was to evaluate and compare gene expression and m6A modification level in glioma patient samples at the gene level. Methods Following the …
Number of citations: 2 vb.gamtc.lt
M Duc, T Himmel, M Ilgūnas, V Eigirdas… - The COINS 2023 …, 2023 - vb.gamtc.lt
Aim The aim of the current study was to evaluate and compare gene expression and m6A modification level in glioma patient samples at the gene level. Methods Following the …
Number of citations: 0 vb.gamtc.lt
K Bukėnaitė, D Čepukoit, D Burokienė - The COINS 2023: international …, 2023 - vb.gamtc.lt
Aim The aim of the current study was to evaluate and compare gene expression and m6A modification level in glioma patient samples at the gene level. Methods Following the …
Number of citations: 2 vb.gamtc.lt
S Jaseliūnaitė, D Čepukoit, D Burokienė - The COINS 2023 …, 2023 - vb.gamtc.lt
Aim The aim of the current study was to evaluate and compare gene expression and m6A modification level in glioma patient samples at the gene level. Methods Following the …
Number of citations: 2 vb.gamtc.lt
A Bučaitė, G Sauliutė, M Stankevičiūtė - The COINS 2023: international …, 2023 - vb.gamtc.lt
Aim The aim of the current study was to evaluate and compare gene expression and m6A modification level in glioma patient samples at the gene level. Methods Following the …
Number of citations: 2 vb.gamtc.lt
G Bumbulytė, V Būda - The COINS 2023: international conference of life …, 2023 - vb.gamtc.lt
Aim The aim of the current study was to evaluate and compare gene expression and m6A modification level in glioma patient samples at the gene level. Methods Following the …
Number of citations: 0 vb.gamtc.lt
G Varnelytė, B Ravoitytė, S Tracevičius… - The COINS 2023 …, 2023 - vb.gamtc.lt
Aim The aim of the current study was to evaluate and compare gene expression and m6A modification level in glioma patient samples at the gene level. Methods Following the …
Number of citations: 2 vb.gamtc.lt

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